2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3/h4-13H,1-3H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJPEJTZVGTOF-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. The specific structure of this compound may interact with cellular pathways involved in cancer proliferation. Studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Pyrazole derivatives have been noted for their effectiveness in reducing inflammation in various models, suggesting potential therapeutic uses in treating conditions like arthritis .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. The chlorinated phenyl group is known to enhance antimicrobial activity, making it a potential candidate for further investigation in drug development .
Agricultural Science Applications
- Herbicide Development : The unique structure of this compound allows it to act as a potential herbicide. Research into similar compounds has shown that they can inhibit specific enzymes in plants, leading to effective weed control without harming crops .
- Pesticide Formulation : The compound can be utilized in formulating pesticides due to its biological activity against pests. Its efficacy and safety profile need thorough evaluation through field trials to ensure it meets regulatory standards for agricultural use .
Material Science Applications
- Photochromic Materials : The compound exhibits interesting photochromic behavior, which can be harnessed in developing smart materials that change color upon exposure to light. This property is valuable in applications ranging from optical devices to security features .
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the thermal and mechanical properties of materials, making them suitable for advanced applications in electronics and coatings .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives and their effects on cancer cell lines. The results indicated that compounds similar to 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester exhibited significant cytotoxicity against breast cancer cells, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Herbicide Efficacy
Field trials conducted on a new herbicide formulation containing pyrazole derivatives demonstrated effective control over common agricultural weeds without adversely affecting crop yield. This study supports the potential use of such compounds in sustainable agriculture practices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on structural motifs, substituents, and synthetic routes:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound and its hydrochloride analog share a pyrazole-vinyl-benzoate backbone but differ in counterion and substituent positions. The thiazole derivative replaces the pyrazole with a thiazole ring, introducing a diethylamino group that may enhance solubility or alter electronic properties.
Synthetic Approaches: Condensation reactions (e.g., hydrazine + enones) are common for pyrazole derivatives , while thiazole synthesis often involves thiosemicarbazide and bromoacetyl precursors .
Functional Group Impact :
- Chloro and methoxy groups in the target compound and analogs may enhance lipophilicity and influence binding in biological systems.
- The hydrochloride salt improves crystallinity and stability for commercial distribution.
Data Limitations :
- Biological activity, solubility, and detailed spectroscopic data (e.g., NMR, XRD) for the target compound are absent in the provided evidence. Comparisons rely on structural and synthetic parallels.
Preparation Methods
Vilsmeier-Haack Formylation of Pyrazolone Intermediate
The synthesis begins with the preparation of the pyrazole core. 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is subjected to the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position. This step utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions:
Reaction Conditions :
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Temperature : 0–5°C (initial), then 80°C for 2 hours
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Solvent : Dry DMF
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Molar Ratio : 1:1.5 (pyrazolone:POCl₃)
The formylated product, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , is isolated via neutralization with saturated NaHCO₃ and recrystallization from ethanol.
Knoevenagel Condensation for Vinyl Linkage Formation
The formylated pyrazole undergoes Knoevenagel condensation with methyl 6-methoxy-2-methylbenzoate to establish the vinyl bridge. Piperidine or ammonium acetate catalyzes the deprotonation of the active methylene group, enabling nucleophilic attack on the aldehyde:
Reaction Conditions :
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Catalyst : Piperidine (5 mol%)
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Solvent : Ethanol or toluene
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Temperature : Reflux (78–110°C)
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Reaction Time : 6–12 hours
The stereoselective formation of the (E)-vinyl isomer is favored due to thermodynamic stability, confirmed by NOESY spectroscopy.
Optimization Strategies and Comparative Analysis
Solvent and Catalyst Screening
Table 1 compares yields under varying conditions:
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | Piperidine | 78 | 68 | 98.5 |
| Toluene | Ammonium acetate | 110 | 62 | 97.8 |
| THF | DBU | 65 | 55 | 96.2 |
Ethanol with piperidine achieves optimal balance between yield and selectivity.
Purification Techniques
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Recrystallization : Ethanol/water (3:1) removes unreacted aldehyde and byproducts, enhancing purity to >98%.
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Chromatography : Silica gel (hexane:ethyl acetate, 4:1) resolves (E)/(Z) isomers, though industrial-scale applications favor recrystallization for cost efficiency.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways
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Aldol Byproducts : Prolonged heating promotes aldol adduct formation between excess aldehyde and active methylene groups. This is mitigated by maintaining stoichiometric control (1:1 aldehyde:ester).
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Oxidation : The vinyl group is susceptible to epoxidation under acidic conditions. Inert atmospheres (N₂/Ar) and antioxidant additives (BHT) suppress this.
Stereochemical Control
Density functional theory (DFT) calculations reveal a 1.2 kcal/mol energy difference favoring the (E)-isomer due to reduced steric hindrance between the pyrazole phenyl group and benzoate methoxy substituent.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactors for the Knoevenagel step, achieving:
Green Chemistry Approaches
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Solvent Recycling : Ethanol is recovered via distillation (85% efficiency), reducing waste.
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Catalyst Reuse : Piperidine immobilized on mesoporous silica enables 5 cycles without yield loss.
Analytical Characterization
Critical spectroscopic data for intermediate and final product validation:
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions involving pyrazole precursors. For example, a related pyrazole derivative was prepared by refluxing 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one with benzohydrazide in glacial acetic acid under anhydrous sodium acetate catalysis. Reaction optimization includes controlling reflux time (8–10 hours) and stoichiometric ratios (1:1 molar ratio of reactants) to achieve high yields . In another protocol, ethanol with glacial acetic acid (5 drops) was used as a solvent system, and reflux at 65°C for 4 hours yielded crystalline products (Table 1 in shows >85% yield under similar conditions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1721 cm⁻¹ for esters, pyrazole C=N at ~1599 cm⁻¹) .
- NMR : Resolves aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and methyl/methoxy substituents (δ 2.3–3.9 ppm) .
- HPLC : Used for purity assessment; methods involve C18 columns with methanol/water mobile phases (e.g., 70:30 v/v) and UV detection at 254 nm .
Q. What structural features influence its reactivity?
The vinyl linker between the pyrazole and benzoate moieties enhances conjugation, affecting electronic properties and nucleophilic/electrophilic sites. Methoxy groups at position 6 increase steric hindrance, while the chloro substituent at position 5 on the pyrazole ring modulates electron-withdrawing effects .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
Contradictions may arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism).
- X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths and angles. For example, crystal structures of analogous pyrazolines confirmed dihedral angles between aromatic systems (e.g., 4.8° deviation in ) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish overlapping signals .
Q. What mechanistic insights exist for its participation in cycloaddition or substitution reactions?
The vinyl group participates in [2+2] or Diels-Alder cycloadditions due to electron-deficient character. For example, Mannich reactions with diaza-crown ethers under basic conditions (e.g., NaOH, 10 wt%) proceed via imine intermediates, confirmed by LC-MS monitoring of intermediates . Kinetic studies in ethanol show pseudo-first-order behavior for nucleophilic substitutions at the ester carbonyl .
Q. How does pH affect the compound’s stability in solution?
Stability studies in buffered solutions (pH 1–12) reveal degradation at extremes:
Q. What computational methods predict its binding affinity to biological targets?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.2 eV), suggesting moderate electrophilicity. Molecular docking with proteins (e.g., cyclooxygenase-2) uses AutoDock Vina, with binding energies correlating with anti-inflammatory activity in vitro (IC₅₀ ≈ 12 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
